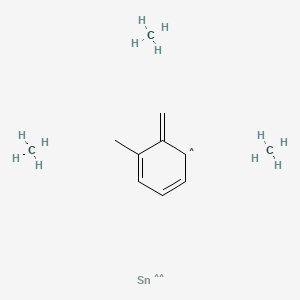
3-beta-Hydroxy-olean-12-en-28-oic acid butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-Hydroxy-olean-12-en-28-oic acid butyrate is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. This compound is known for its diverse biological activities and is found in various plants, including olive fruits (Olea europaea). It has been extensively studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate typically involves the esterification of oleanolic acid with butyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves the extraction of oleanolic acid from plant sources, followed by chemical modification. The extraction process includes solvent extraction, filtration, and concentration. The extracted oleanolic acid is then subjected to esterification with butyric acid under controlled conditions to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-beta-Hydroxy-olean-12-en-28-oic acid butyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-3 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-olean-12-en-28-oic acid butyrate.
Reduction: Formation of dihydro-3-beta-Hydroxy-olean-12-en-28-oic acid butyrate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
3-beta-Hydroxy-olean-12-en-28-oic acid butyrate is unique compared to other similar compounds due to its specific esterification with butyric acid. Similar compounds include:
Oleanolic acid: The parent compound, known for its wide range of biological activities.
2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid: Another derivative with distinct hydroxylation patterns.
3-beta-Hydroxy-18-betaH-olean-9(11),12(13)-dien-30-oic acid: A compound with a conjugated diene system, used in pharmacological studies
These compounds share structural similarities but differ in their functional groups and biological activities, making this compound a unique and valuable compound for research and application.
Propriétés
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-butanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-9-10-27(35)38-26-14-15-31(6)24(30(26,4)5)13-16-33(8)25(31)12-11-22-23-21-29(2,3)17-19-34(23,28(36)37)20-18-32(22,33)7/h11,23-26H,9-10,12-21H2,1-8H3,(H,36,37)/t23-,24-,25+,26-,31-,32+,33+,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPHLXCNYAYZNW-VBIFBOFQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione](/img/structure/B562779.png)

![4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one](/img/structure/B562782.png)





![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/new.no-structure.jpg)




